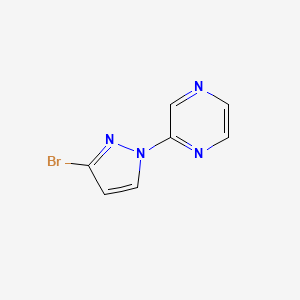
1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane is an organic compound that belongs to the class of cyclohexanes It is characterized by the presence of a bromomethyl group, a tert-butyl group, and a methoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-tert-butyl-1-methoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(Hydroxymethyl)-4-tert-butyl-1-methoxycyclohexane.
Oxidation: Formation of 4-tert-butyl-1-methoxycyclohexanone.
Reduction: Formation of 1-Methyl-4-tert-butyl-1-methoxycyclohexane.
Scientific Research Applications
1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The tert-butyl and methoxy groups can influence the reactivity and stability of the compound through steric and electronic effects .
Comparison with Similar Compounds
1-(Bromomethyl)-4-tert-butylcyclohexane: Lacks the methoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-4-tert-butyl-1-methoxycyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity.
1-(Bromomethyl)-4-tert-butyl-1-hydroxycyclohexane: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: The presence of the methoxy group can influence the electronic properties of the molecule, making it distinct from its analogs .
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-(bromomethyl)-4-tert-butyl-1-methoxycyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h10H,5-9H2,1-4H3 |
InChI Key |
IPJXISRQQLRBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)


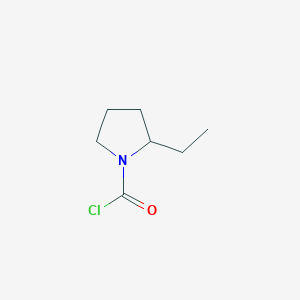
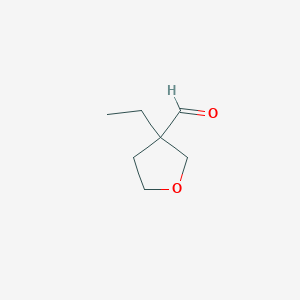
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)

![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)
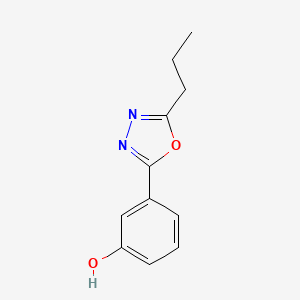
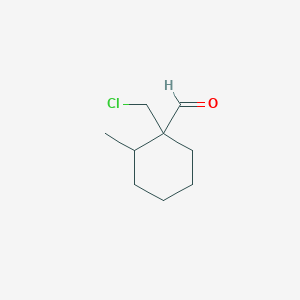
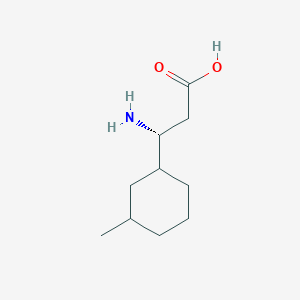
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)

